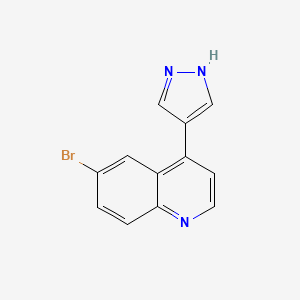

6-bromo-4-(1H-pyrazol-4-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrN3 |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

6-bromo-4-(1H-pyrazol-4-yl)quinoline |

InChI |

InChI=1S/C12H8BrN3/c13-9-1-2-12-11(5-9)10(3-4-14-12)8-6-15-16-7-8/h1-7H,(H,15,16) |

InChI Key |

IAJSPWZHXXANIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C3=CNN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 1h Pyrazol 4 Yl Quinoline and Analogues

Strategies for Quinoline (B57606) Core Elaboration

The formation of the 6-bromoquinoline (B19933) core is a critical first step in the synthesis of the target molecule. Various classical and modern synthetic reactions are utilized to build this bicyclic system, often starting from commercially available precursors like 4-bromoaniline (B143363).

Cyclization Reactions for Substituted Quinoline Formation

Cyclization reactions are a cornerstone of quinoline synthesis. Many named reactions provide access to the quinoline ring system, and several can be adapted for the synthesis of 6-bromoquinolines by using 4-bromoaniline as a key starting material. atlantis-press.com For instance, the reaction of 4-bromoaniline with reagents like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and triethyl orthoformate, followed by a thermal cyclization step, is a common route to produce 6-bromoquinolin-4-ol (B142416), a versatile intermediate. atlantis-press.com This intermediate can then be converted to other functionalized quinolines.

Another approach involves the reaction of 4-bromoaniline with ethyl propiolate, followed by cyclization in a high-boiling solvent like diphenyl ether at elevated temperatures. atlantis-press.com Similarly, reacting 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate or ethyl 3,3-diethoxypropanoate provides precursors that can be cyclized under thermal conditions to yield the corresponding 6-bromo-4-hydroxyquinoline derivatives. atlantis-press.com

Table 1: Examples of Cyclization Reactions for 6-Bromoquinoline Synthesis

| Starting Material (Aniline) | Reagent(s) | Key Intermediate | Cyclization Conditions | Product | Reference |

| 4-Bromoaniline | Meldrum's acid, Triethyl orthoformate | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether, 220-250°C | 6-Bromoquinolin-4-ol | atlantis-press.com |

| 4-Bromoaniline | Ethyl propiolate | Ethyl 3-(4-bromophenylamino)acrylate | Diphenyl ether, 280°C | Ethyl 6-bromoquinoline-4-carboxylate | atlantis-press.com |

| 4-Bromoaniline | Diethyl 2-(ethoxymethylene)malonate | Diethyl 2-(((4-bromophenyl)amino)methylene)malonate | High temperature | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | atlantis-press.com |

| 4-Bromoaniline | Ethyl 3,3-diethoxypropanoate | Ethyl 3-(4-bromophenylamino)acrylate | Diphenyl ether, 230°C | 6-Bromo-4-quinolone | researchgate.net |

Pfitzinger Reaction Applications in Quinoline Synthesis

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent enamine formation, cyclization, and dehydration lead to the final quinoline-4-carboxylic acid. wikipedia.org

To obtain a 6-bromoquinoline derivative via the Pfitzinger reaction, a 5-bromoisatin (B120047) would be the required starting material. The reaction of 5-bromoisatin with an appropriate ketone or aldehyde under basic conditions would yield the corresponding 6-bromoquinoline-4-carboxylic acid. These carboxylic acids are valuable intermediates that can be further modified, for example, through decarboxylation or conversion to other functional groups. While the general utility of the Pfitzinger reaction is well-established, its application provides a direct route to quinolines with a carboxylic acid handle at the 4-position, which can be strategic for further functionalization. ijsr.netresearchgate.net

Table 2: General Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |

| Isatin | Ketone/Aldehyde (with α-methylene group) | Potassium Hydroxide | Quinoline-4-carboxylic acid | wikipedia.orgjocpr.com |

| 5-Bromoisatin | Generic Ketone (R-CO-CH₂-R') | Ethanolic KOH | 6-Bromo-2,3-disubstituted-quinoline-4-carboxylic acid | N/A |

Knorr Condensation Routes to Brominated Quinolones

The Knorr quinoline synthesis is a classic method that typically produces 2-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters. drugfuture.comwikipedia.orgsynarchive.com The reaction proceeds by first forming a β-ketoanilide intermediate, which is then cyclized under strong acidic conditions, such as with concentrated sulfuric acid. wikipedia.orgiipseries.org

This methodology has been successfully applied to the synthesis of brominated quinolones. For instance, the condensation of 4-bromoaniline with a β-ketoester like ethyl acetoacetate (B1235776) yields the corresponding anilide. Subsequent intramolecular cyclization promoted by a strong acid leads to the formation of a 6-bromo-2-quinolone derivative. iipseries.org The reaction conditions, particularly the amount of acid used, can influence the regioselectivity of the cyclization, sometimes leading to the formation of 4-hydroxyquinoline (B1666331) isomers as byproducts. wikipedia.org

Table 3: Knorr Synthesis of Brominated Quinolones

| Aniline Derivative | β-Ketoester | Cyclization Agent | Product | Reference |

| 4-Bromoaniline | Ethyl acetoacetate | Sulfuric Acid | 6-Bromo-4-methyl-2-hydroxyquinoline | iipseries.org |

| 4-Bromo-2-methylaniline | Ethyl acetoacetate | Sulfuric Acid | 6-Bromo-2,8-dimethyl-4-hydroxyquinoline | N/A |

Introduction and Functionalization of the Pyrazole (B372694) Moiety

Once the 6-bromoquinoline core is synthesized, the next crucial step is the introduction of the 1H-pyrazol-4-yl group at the C-4 position. This is typically achieved through modern cross-coupling reactions or nucleophilic substitution strategies.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds between aromatic rings. nih.govlibretexts.org This reaction is a primary method for attaching a pyrazole moiety to the quinoline core. The general approach involves the reaction of a 4-halo-6-bromoquinoline (where the halogen at C-4 is typically chlorine, bromine, or iodine) with a pyrazoleboronic acid or a pyrazoleboronic acid pinacol (B44631) ester. researchgate.net

The synthesis of the necessary precursor, 4-halo-6-bromoquinoline, can be achieved from 6-bromoquinolin-4-ol through halogenation reactions, for example, using phosphoryl chloride (POCl₃) to obtain 4-chloro-6-bromoquinoline. atlantis-press.com The Suzuki-Miyaura coupling is then carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts like XPhos Pd G2), a base (such as sodium carbonate or potassium phosphate), and a suitable solvent system (often a mixture of an organic solvent like dioxane and water). researchgate.netrsc.org This method is valued for its high functional group tolerance and generally good yields. nih.gov

Table 4: Suzuki-Miyaura Coupling for Pyrazole Attachment

| Quinoline Substrate | Pyrazole Reagent | Catalyst | Base | Product | Reference |

| 4-Chloro-6-bromoquinoline | 1H-Pyrazole-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Bromo-4-(1H-pyrazol-4-yl)quinoline | researchgate.net |

| 4-Iodo-6-bromoquinoline | 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester | XPhos Pd G2 | K₃PO₄ | 1-(tert-Butoxycarbonyl)-4-(6-bromoquinolin-4-yl)-1H-pyrazole | rsc.org |

| 4-Bromo-6-methoxyquinoline | 1H-Pyrazole-4-boronic acid | PdCl₂(dppf) | K₂CO₃ | 6-Methoxy-4-(1H-pyrazol-4-yl)quinoline | mdpi.comnih.govorganic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies at C-4 of the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) offers an alternative route for introducing the pyrazole ring. This strategy relies on the reaction of a quinoline ring activated towards nucleophilic attack with a pyrazole nucleophile. The C-4 position of the quinoline ring is susceptible to nucleophilic substitution, especially when a good leaving group (like a halogen) is present and the ring is electronically activated.

For this reaction, a 4-halo-6-bromoquinoline (e.g., 4-chloro-6-bromoquinoline) serves as the electrophile. The nucleophile is typically the deprotonated form of 1H-pyrazole, generated in situ using a base. The reaction proceeds via a Meisenheimer-like intermediate, where the pyrazole anion adds to the C-4 position, followed by the elimination of the halide leaving group to restore aromaticity. The efficiency of SNAr reactions on heterocyclic systems can be sensitive to the nature of the leaving group, the nucleophile, and the reaction conditions. In some cases, the presence of electron-withdrawing groups on the quinoline ring can enhance the rate of substitution. chemrxiv.org

Table 5: SNAr Reaction for Pyrazole Attachment

| Quinoline Substrate | Nucleophile | Base | Solvent | Product | Reference |

| 4-Chloro-6-bromoquinoline | 1H-Pyrazole | NaH | DMF | This compound | researchgate.net |

| 4-Chloro-6-bromo-5-nitroquinoline | 1H-Pyrazole | K₂CO₃ | DMSO | 6-Bromo-5-nitro-4-(1H-pyrazol-4-yl)quinoline | N/A |

Direct Heteroarylation Approaches for Pyrazole Incorporation

Direct C-H heteroarylation has emerged as a powerful and atom-efficient tool for the synthesis of bi(hetero)aryl compounds, including pyrazolyl-quinolines. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences. Palladium-catalyzed intramolecular C-H heteroarylation has been effectively utilized to create pyrazolo(benzo)thienoquinolines. nih.gov This strategy highlights the potential for forming the pyrazole-quinoline linkage through direct C-H activation. While specific examples detailing the direct C-H arylation of a pre-formed 6-bromoquinoline with pyrazole at the C-4 position are not extensively documented in the provided results, the general principle of palladium-catalyzed cross-coupling reactions is well-established for forming such bonds. researchgate.net The reaction typically involves a palladium catalyst, a ligand, and a base to facilitate the coupling of a haloquinoline with a pyrazole derivative.

Regioselective Halogenation and Halogen Exchange Reactions

The introduction and manipulation of halogen atoms at specific positions on the quinoline nucleus are crucial steps in the synthesis of this compound and its analogues.

Bromination at the C-6 Position of the Quinoline Nucleus

The regioselective bromination of the quinoline core is a key transformation. While quinoline itself can be unreactive towards bromination, substituted quinolines can undergo regioselective halogenation. researchgate.net For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved starting from 4-bromoaniline, which ultimately introduces the bromine atom at the desired C-6 position of the quinoline scaffold. atlantis-press.com The reaction of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate followed by cyclization is a common strategy to produce 6-bromo-4-hydroxyquinoline. rsc.org Subsequent modifications can then be made at the C-4 position. Furthermore, metal-free methods for the regioselective C5–H halogenation of 8-substituted quinolines have been developed, indicating that direct halogenation of the quinoline ring is a viable strategy, with the position of halogenation being influenced by the directing groups present on the ring. nih.govresearchgate.net

Interconversion of Halogen Atoms at the C-4 Position (e.g., chloro-to-iodo transformations)

The interconversion of halogens at the C-4 position of the quinoline ring is a valuable synthetic tool. For example, a 4-chloroquinoline (B167314) derivative can be converted to a 4-iodoquinoline (B101417). A specific protocol for the synthesis of 6-bromo-4-iodoquinoline involves the treatment of 6-bromo-4-chloroquinoline (B1276899) with sodium iodide in acetonitrile. atlantis-press.com This halogen exchange, often referred to as an aromatic Finkelstein reaction, is typically catalyzed by copper(I) iodide in the presence of a diamine ligand and proceeds under mild conditions. acs.org The resulting 4-iodoquinoline is often more reactive in subsequent cross-coupling reactions for the introduction of the pyrazole moiety. Lithium-halogen exchange is another method that can be employed, which proceeds regioselectively at the C-4 position of 2,4-dihaloquinolines. researchgate.netwikipedia.org

Advanced Synthetic Transformations for Analogous Structures

The core this compound structure can be further elaborated to generate a diverse range of analogues with varied chemical moieties.

Synthesis of Diverse Pyrazolyl-Quinoline Hybrids

The synthesis of pyrazolyl-quinoline hybrids has been explored through various synthetic routes. nih.govasianpubs.org One common approach involves the condensation of a quinoline derivative with a pyrazole precursor. researchgate.net For instance, pyrazolo[3,4-b]quinolines can be synthesized from 5-chloro-4-formylpyrazoles and aromatic amines. mdpi.com Another method involves the reaction of hydrazines with quinoline derivatives. mdpi.com These hybrid structures are of significant interest due to their potential biological activities. nih.govnih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Aromatic amines | 5-chloro-4-formylpyrazoles | Pyrazoloquinolines | mdpi.com |

| Hydrazines | Quinoline derivatives | Pyrazolo[3,4-b]quinolines | mdpi.com |

Incorporation of Varied Chemical Moieties (e.g., Piperazine (B1678402), Acrylamide, Triazine)

The quinoline scaffold, including the this compound framework, can be functionalized with various chemical groups to modulate its properties.

Piperazine: The piperazine moiety is often introduced at the C-4 position of the quinoline ring. researchgate.net For example, 7-chloro-4-(piperazin-1-yl)quinoline (B128142) is a key intermediate in medicinal chemistry. researchgate.net The synthesis of quinoline-piperazine hybrids has been reported to yield compounds with broad-spectrum antibacterial activities. nih.gov

Acrylamide: Acrylamide functionalities can be incorporated at the C-4 position of the quinoline ring to create novel derivatives. nih.gov The synthesis of 4-acrylamido-quinoline derivatives has been a focus of research for developing potent inhibitors of biological targets. nih.gov Additionally, 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and evaluated for their biological potential. nih.govrsc.orgresearchgate.net

Triazine: Triazine scaffolds can be linked to quinoline heterocycles to generate hybrid molecules. frontiersin.orgnih.govresearchgate.net For instance, 1,2,4-triazine-quinoline hybrids have been designed and synthesized. nih.gov The synthesis of these hybrids often involves the reaction of a quinoline derivative with a triazine precursor. impactfactor.orgmdpi.com

| Moiety | Position of Incorporation on Quinoline | Synthetic Precursor Example | Reference |

| Piperazine | C-4 | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.net |

| Acrylamide | C-4 | 4-acrylamido-quinoline derivatives | nih.gov |

| Triazine | Varied | 1,2,4-triazine and quinoline scaffolds | nih.gov |

Optimization of Synthetic Pathways and Reaction Yields

Detailed research findings have demonstrated that the selection of the palladium catalyst and the associated ligands is a determining factor in the success of the coupling reaction. While various palladium sources can be effective, the ligand's nature significantly influences the catalyst's stability and reactivity. For instance, in analogous heterocyclic coupling reactions, phosphine-based ligands such as XPhos have been shown to be effective.

The choice of base is another critical parameter that can significantly impact the reaction yield. The base is required to activate the boronic acid derivative in the Suzuki-Miyaura catalytic cycle. A variety of inorganic and organic bases have been explored in similar synthetic contexts. The effectiveness of a particular base can be highly dependent on the specific substrates and solvent system used.

Solvent selection is also crucial, as it must be capable of dissolving the reactants and reagents while being compatible with the reaction conditions. The polarity of the solvent can influence the reaction rate and yield. Mixtures of solvents, such as dioxane and water or ethanol (B145695) and water, are commonly employed in Suzuki-Miyaura reactions to facilitate the dissolution of both organic and inorganic components.

To illustrate the impact of these parameters on reaction outcomes, the following data tables, based on findings from analogous synthetic transformations, provide insights into the optimization of the synthesis of pyrazolyl-substituted heterocycles. While not specific to this compound, they offer a clear indication of the experimental considerations necessary for optimizing its synthesis.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for an Analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv.) | Solvent | Yield of Coupled Product (%) |

| 1 | PdCl2dppf (5) | - | K2CO3 | Dioxane/H2O | 30 |

| 2 | PdCl2dppf (2.5) | - | K2CO3 | Dioxane/H2O | 25 |

| 3 | XPhosPdG2 (2.5) | XPhos (5) | K2CO3 | Dioxane/H2O | 35 |

| 4 | XPhosPdG2 (5) | XPhos (10) | K2CO3 | Dioxane/H2O | 35 |

| 5 | Pd2(dba)3 (5) | XPhos (10) | K2CO3 | Dioxane/H2O | 35 |

| 6 | PdCl2dppf (5) | - | K2CO3 | Ethanol/H2O | 45 |

Reaction conditions: The reaction was carried out under microwave irradiation for 40 minutes. nih.gov

The data in Table 1, from a study on a related pyrazolo-pyrimidine system, highlights that a change in solvent from dioxane/H2O to ethanol/H2O led to a notable increase in the yield of the desired coupled product. nih.gov This suggests that for the synthesis of this compound, a similar exploration of protic solvents could be beneficial.

Further optimization studies on related heterocyclic systems provide additional insights. For the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids, a systematic investigation of bases and solvents was conducted. mdpi.com

Table 2: Influence of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid mdpi.com

| Entry | Base | Solvent | Yield (%) |

| 1 | K3PO4 | Toluene | 40 |

| 2 | K3PO4 | Acetonitrile | 36 |

| 3 | K3PO4 | 1,4-Dioxane (B91453) | 60 |

| 4 | Cs2CO3 | Toluene | 70 |

| 5 | Cs2CO3 | 1,4-Dioxane | 80 |

Reaction conditions: Pd(PPh3)4 (5 mol%) was used as the catalyst at 70-80°C. mdpi.com

As shown in Table 2, for this particular transformation, cesium carbonate (Cs2CO3) proved to be a more effective base than potassium phosphate (B84403) (K3PO4), and 1,4-dioxane was the superior solvent, leading to a significant improvement in the reaction yield. mdpi.com This underscores the importance of screening different bases and solvents to identify the optimal conditions for the synthesis of this compound. The findings from these analogous systems suggest that a combination of a palladium catalyst with an appropriate phosphine (B1218219) ligand, a carbonate base such as Cs2CO3, and a solvent system like 1,4-dioxane/water or ethanol/water would be a promising starting point for optimizing the synthesis of the target compound. Further fine-tuning of the reaction temperature and duration would also be necessary to maximize the yield and purity of the final product.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Databases

Despite a comprehensive search for experimental data, detailed spectroscopic and structural characterization of the chemical compound This compound (CAS No. 1086062-80-7) is not available in the public domain. Efforts to locate specific ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) data for this specific molecule have been unsuccessful.

While information exists for related precursor compounds, such as 6-bromo-4-iodoquinoline and 6-bromoquinoline, and for various other quinoline derivatives, the specific analytical data required to fulfill the requested detailed analysis of this compound itself could not be retrieved from scientific literature and chemical databases. The synthesis of this compound is plausible via standard organic chemistry reactions, such as a Suzuki coupling between a protected 4-(tributylstannyl)-1H-pyrazole and 6-bromo-4-chloroquinoline or 6-bromo-4-iodoquinoline. However, the subsequent detailed characterization data has not been published or made publicly available.

Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Spectroscopic and Structural Characterization of 6 Bromo 4 1h Pyrazol 4 Yl Quinoline and Derivatives

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary experimental results from laboratory synthesis and analysis, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Vibrational Spectroscopy

Vibrational spectroscopy serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The Fourier Transform Infrared (FT-IR) spectrum of 6-bromo-4-(1H-pyrazol-4-yl)quinoline is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: the quinoline (B57606) ring, the pyrazole (B372694) ring, and the bromine substituent.

The pyrazole moiety would be identified by a distinct N-H stretching vibration, typically observed as a broad band in the 3200-3100 cm⁻¹ region. The aromatic C-H stretching vibrations associated with both the quinoline and pyrazole rings are anticipated in the 3100-3000 cm⁻¹ range. derpharmachemica.com

The skeletal vibrations of the aromatic rings, involving C=C and C=N stretching, would produce a series of sharp bands in the fingerprint region between 1650 cm⁻¹ and 1400 cm⁻¹. Specifically, C=C stretching vibrations within the quinoline system are typically found around 1590 cm⁻¹ and 1540 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings would appear at approximately 1450-1000 cm⁻¹ and 1000-675 cm⁻¹, respectively. derpharmachemica.com The presence of the bromine atom attached to the quinoline ring would be confirmed by a C-Br stretching vibration, which is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrazole | 3200 - 3100 |

| Aromatic C-H Stretch | Quinoline, Pyrazole | 3100 - 3000 |

| C=C and C=N Stretch | Quinoline, Pyrazole Rings | 1650 - 1400 |

| C-H In-plane Bending | Aromatic Rings | 1450 - 1000 |

| C-H Out-of-plane Bending | Aromatic Rings | 1000 - 675 |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is characterized by absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from electronic transitions between molecular orbitals within the molecule's chromophoric systems—the quinoline and pyrazole rings.

The spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron systems of the quinoline and pyrazole moieties. Quinoline itself typically displays absorption bands around 270 nm and 315 nm. researchgate.netnist.gov For substituted quinolines, these peaks can be shifted. It is anticipated that this compound will show strong absorptions in the 250-350 nm range. researchgate.net

Additionally, weaker absorptions resulting from n → π* transitions may also be observed. These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the quinoline and pyrazole rings, to an anti-bonding π* orbital. These bands are typically of lower intensity and may be submerged by the more intense π → π* bands. researchgate.net The substitution pattern, including the bromo group and the pyrazolyl moiety, influences the precise wavelength and intensity of these absorption maxima.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation, bond parameters, and intermolecular packing.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction analysis would unambiguously determine the solid-state molecular structure of this compound. This technique yields precise atomic coordinates, which allows for the determination of the crystal system, space group, and unit cell dimensions. While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 6-Bromo-N-(2-methyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-yl)quinolin-4-amine, provides a framework for what to expect. mdpi.com Such compounds often crystallize in common crystal systems like monoclinic or triclinic. researchgate.netnih.gov The data obtained would include the volume of the unit cell and the number of molecules per unit cell (Z).

Table 2: Illustrative Crystallographic Data Based on a Related Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.795 (8) |

| b (Å) | 7.484 (2) |

| c (Å) | 10.787 (2) |

| β (°) | 93.96 (2) |

| Volume (ų) | 1674.8 (6) |

| Z | 4 |

Data adapted from a representative quinoline derivative to illustrate typical parameters. researchgate.net

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Table 3: Representative Intramolecular Geometric Parameters for Key Structural Features

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| Bond Length (Å) | C=N (quinoline) | ~1.37 Å |

| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Angle (°) | C-C-C (in rings) | ~120° |

| Bond Angle (°) | C-N-C (in rings) | ~117° - 122° |

Values are typical for similar aromatic heterocyclic structures.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. A crucial interaction is expected to be hydrogen bonding involving the N-H group of the pyrazole ring, which can act as a hydrogen bond donor. The nitrogen atoms of the quinoline and pyrazole rings can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N hydrogen-bonded chains or dimers, which are common motifs in pyrazole-containing crystal structures.

In addition to hydrogen bonding, π-π stacking interactions between the planar aromatic systems of the quinoline and pyrazole rings are anticipated to play a significant role in the supramolecular assembly. These interactions would contribute to the stabilization of the crystal lattice, likely resulting in a layered or stacked arrangement of molecules. Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···N or C-Br···π interactions), which could further direct the formation of specific one-, two-, or three-dimensional supramolecular architectures.

Computational and Theoretical Investigations of 6 Bromo 4 1h Pyrazol 4 Yl Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods can predict various chemical and physical properties before a compound is synthesized, guiding further experimental work.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 6-bromo-4-(1H-pyrazol-4-yl)quinoline, DFT calculations, often using hybrid functionals like B3LYP, would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. From this optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and total energy can be calculated, offering insights into the molecule's stability and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gap, Frontier Molecular Orbitals)

The Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electron donation and acceptance.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding of atomic nuclei, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical shifts are then compared with experimental data to aid in the assignment of signals. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This theoretical vibrational analysis helps in assigning the various stretching, bending, and torsional modes of the molecule, providing a detailed picture of its molecular vibrations.

Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electronegativity, Chemical Potential, Dipole Moment, Global Electrophilicity)

Based on the energies of the frontier molecular orbitals, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the inverse of hardness. Soft molecules are generally more reactive.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design.

Prediction and Analysis of Ligand-Receptor Binding Interactions

Molecular docking simulations would be used to place the this compound molecule into the active site of a specific biological target. This process predicts the preferred binding orientation and conformation of the ligand (the molecule) within the receptor's binding pocket. The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. A scoring function is used to estimate the binding affinity, providing a prediction of how strongly the molecule might bind to its target, which is often correlated with its potential biological activity.

Structure-Based Computational Design of Novel Analogues

The scaffold of this compound serves as a valuable template for the structure-based design of new analogues with tailored properties. Computational approaches are instrumental in this process, enabling the rational modification of the parent structure to enhance desired activities, such as therapeutic efficacy or material properties.

The design strategy often involves identifying key pharmacophoric features within the molecule. For instance, the quinoline (B57606) ring, the pyrazole (B372694) moiety, and the bromine substituent can be systematically modified. The design of pyrazole-based analogues often focuses on preserving critical structural elements while introducing new functionalities. For example, replacing the cis olefinic configuration of a known bioactive compound with a pyrazole ring can maintain the spatial arrangement of key groups while potentially improving the metabolic stability or binding affinity. nih.gov

Computational docking studies are frequently employed to predict how newly designed analogues will interact with specific biological targets, such as enzymes or receptors. This involves placing the virtual compound into the binding site of a protein and calculating a score that estimates the binding affinity. This process allows for the rapid screening of large virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net For example, in the design of new anticancer agents based on quinazoline (B50416) scaffolds, molecular docking helps predict the binding modes within the active site of receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov

The general approach for designing novel analogues based on the this compound framework would involve:

Scaffold Hopping and Modification: Replacing the quinoline or pyrazole core with other heterocyclic systems or modifying substituents on these rings.

Bioisosteric Replacement: Substituting the bromine atom with other halogens or functional groups to modulate electronic and steric properties.

Fragment-Based Growth: Adding new chemical fragments to the core structure to explore additional interactions with a target binding site.

These computational strategies accelerate the discovery of new chemical entities by focusing synthetic efforts on compounds with the highest probability of success. physchemres.orgresearchgate.net

Conformational Analysis and Tautomerism Investigations

The three-dimensional shape (conformation) and the potential for different isomeric forms (tautomerism) are critical determinants of a molecule's chemical and biological properties.

Conformational Analysis: The relative orientation of the pyrazole and quinoline rings in this compound is a key conformational feature. The rotation around the single bond connecting these two aromatic systems is subject to steric hindrance and electronic effects, leading to one or more preferred low-energy conformations. Theoretical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface associated with this rotation, identifying the most stable conformers. scispace.comscielo.br In related quinolinone structures, the geometry and interatomic angles are elucidated through both X-ray diffraction and theoretical calculations to understand the preferred molecular geometry. scielo.br

Tautomerism: Both the pyrazole and potentially the quinoline moieties can exhibit tautomerism.

Pyrazole Tautomerism: The 1H-pyrazole ring has a proton that can reside on either of the two nitrogen atoms. This results in two possible tautomers. The relative stability of these tautomers is influenced by the substituents on the ring. DFT calculations are highly effective in predicting the energy difference between pyrazole tautomers, thereby determining the predominant form in different environments. researchgate.netresearchgate.net For 4-bromo-1H-pyrazoles, studies have shown that the position of other substituents significantly influences which tautomer is more stable in both solid state and solution. researchgate.net

Quinoline Tautomerism: While the quinoline ring itself is aromatic, if it were part of a quinolinone system (e.g., a 4-quinolinone), it would exhibit keto-enol tautomerism (specifically, a 4-oxo vs. 4-hydroxy form). nuph.edu.ua For this compound, the quinoline ring is aromatic and this type of tautomerism is not a primary consideration unless the structure is modified. However, in related azo dyes based on 7-hydroxyquinoline, complex tautomeric equilibria involving azo and hydrazone forms are observed, which can be investigated using experimental (NMR) and theoretical (DFT) methods. nih.gov

Computational studies provide crucial data on the relative energies of different tautomers and the energy barriers for their interconversion, offering a complete picture of the tautomeric landscape. nuph.edu.ua

Advanced Computational Methodologies

A suite of advanced computational techniques can be applied to gain a deeper understanding of the molecular properties and interactions of this compound.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational stability and flexibility. nih.gov

In the context of drug design, MD simulations are used to assess the stability of a ligand bound to its protein target. physchemres.org For instance, simulations of quinazoline derivatives complexed with the EGFR enzyme are used to calculate parameters like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.govresearchgate.net

RMSD tracks the average deviation of the protein-ligand complex from its initial structure over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound in the active site.

RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid upon ligand binding. nih.gov

These simulations provide a dynamic picture of the molecular interactions, confirming the stability of binding modes predicted by static docking methods and helping to refine the design of more effective analogues. researchgate.netnih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Application for Quinoline Systems |

| RMSD (Root-Mean-Square Deviation) | Measures the average change in atomic positions from a reference structure, indicating conformational stability. | To assess the stability of the quinoline derivative within a protein's binding pocket over time. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Quantifies the flexibility of individual atoms or residues in the system. | To identify which parts of the target protein become more or less flexible upon binding of the ligand. nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | To determine if the binding of the quinoline ligand causes the protein to expand or contract. nih.gov |

| Hydrogen Bond Count | Tracks the number of hydrogen bonds formed between the ligand and the protein over time. | To evaluate the persistence of key interactions that stabilize the protein-ligand complex. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated from the molecule's electron density and is invaluable for predicting how a molecule will interact with other chemical species. wolfram.comchemrxiv.org

The MEP surface is color-coded to represent different electrostatic potential values:

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. nih.govresearchgate.net

Blue/Green Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the quinoline and pyrazole rings, identifying them as key sites for hydrogen bonding and coordination to metal ions. researchgate.netresearchgate.net Conversely, the hydrogen atom on the pyrazole's NH group would appear as a region of positive potential (blue), indicating its role as a hydrogen bond donor. chemrxiv.org MEP analysis is a standard tool in computational chemistry to identify the reactive sites of molecules for various interactions. nih.govmdpi.com

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. illinois.edursc.org Quinoline and pyrazole derivatives are classes of compounds that have been investigated for their NLO potential. mdpi.comresearchgate.net

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters include the molecular hyperpolarizability (β), which quantifies the second-order NLO response. Computational methods, such as DFT, can be used to calculate these properties. researchgate.net

For a molecule like this compound, the extended conjugation across the two heterocyclic rings could give rise to NLO activity. The presence of the electron-withdrawing bromine atom and the specific arrangement of the nitrogen atoms can create an intramolecular charge-transfer character, which often enhances NLO properties. illinois.edumdpi.com Theoretical calculations of the dipole moment (μ), polarizability (α), and hyperpolarizability (β) can predict whether novel analogues of this compound might be promising candidates for NLO materials. researchgate.net

Table 2: Calculated Non-Linear Optical Properties

| Parameter | Symbol | Description | Relevance |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A large dipole moment can be indicative of charge separation important for NLO activity. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. | Relates to the linear optical response. |

| First Hyperpolarizability | β | Quantifies the second-order non-linear optical response of the molecule. | A high β value is a primary indicator of a strong NLO material. researchgate.net |

| Second Hyperpolarizability | γ | Quantifies the third-order non-linear optical response. | Important for applications like third-harmonic generation. |

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. nih.govresearchgate.net

The analysis generates a three-dimensional surface around the molecule, which is colored based on different properties to highlight intermolecular contacts:

d_norm: A normalized contact distance that identifies regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govresearchgate.net

For a crystalline solid of this compound, Hirshfeld analysis would reveal the nature and prevalence of interactions such as N-H···N hydrogen bonds between pyrazole rings, C-H···π interactions involving the aromatic rings, and contacts involving the bromine atom (e.g., C-H···Br). nih.govresearchgate.net This information is crucial for understanding the crystal packing and solid-state properties of the material. researchgate.netnih.gov

Biological Activities and Mechanistic Insights Excluding Clinical Applications and Safety

Antimicrobial Efficacy

The antimicrobial potential of quinoline-pyrazole hybrids is an area of interest in medicinal chemistry due to the known activities of their parent scaffolds. However, specific data on the antimicrobial spectrum of 6-bromo-4-(1H-pyrazol-4-yl)quinoline is not extensively documented.

Antibacterial Spectrum and Potency against Bacterial Strains

Derivatives of quinoline (B57606) and pyrazole (B372694) have been reported to possess antibacterial properties against a variety of bacterial strains. Some quinoline-substituted pyrazole derivatives have shown potency against both Gram-positive and Gram-negative bacteria nih.gov. However, a comprehensive search of scientific literature did not yield specific studies detailing the antibacterial spectrum or the minimum inhibitory concentrations (MICs) of this compound against common bacterial pathogens. Therefore, its specific activity against strains such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa remains uncharacterized in the available literature.

Antifungal Activity against Fungal Pathogens

The antifungal potential of quinoline derivatives is an active area of research. For instance, a compound referred to as bromoquinol has demonstrated broad-spectrum antifungal activity bohrium.com. Similarly, other quinoline derivatives have been investigated for their effects on fungal pathogens researchgate.netnih.gov. Despite the interest in this class of compounds, specific studies quantifying the antifungal activity and spectrum of this compound against fungal pathogens like Candida albicans or Aspergillus fumigatus are not available in the reviewed scientific literature.

Antimycobacterial Activity and Specificity against Mycobacterium tuberculosis

Quinoline and pyrazole scaffolds are recognized for their potential as antimycobacterial agents tandfonline.comnih.gov. Various derivatives have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis tandfonline.comnih.gov. While the broader class of quinoline-pyrazole hybrids is of interest in the development of new antitubercular drugs, there is no specific data from the conducted literature search on the antimycobacterial activity or the specificity of this compound against Mycobacterium tuberculosis.

Antiviral Activity

Inhibition of Viral Replication (e.g., Enterovirus 71)

There is no direct evidence in the scientific literature for the antiviral activity of this compound against Enterovirus 71. However, the general class of pyrazole-containing heterocyclic compounds has been a subject of investigation for anti-enterovirus activity nih.gov. The development of effective antiviral agents against Enterovirus 71, a significant pathogen, remains an important goal in medicinal chemistry nih.gov.

Elucidation of Viral Target Modulation (e.g., RNA-dependent RNA polymerase)

The mechanism of action for many antiviral compounds involves the inhibition of key viral enzymes necessary for replication, such as RNA-dependent RNA polymerase (RdRp) nih.govnih.gov. This enzyme is a common target for antiviral drug development against RNA viruses. While the inhibitory activity of this compound on RdRp has not been specifically reported, it represents a plausible mechanism of action for antiviral quinoline-pyrazole derivatives, should they possess such activity.

Anticancer Potential

Following a comprehensive review of publicly available scientific literature, no specific experimental data was found for the compound “this compound” concerning its cytotoxic activity, its effects on cell cycle arrest, apoptosis induction, inhibition of cellular migration, or its modulation of the PI3K/mTOR and ATM molecular pathways.

The provided search results contain information on related but structurally distinct compounds, such as various 6-bromoquinazoline derivatives, other quinoline-based compounds, and pyrazoline hybrids. For instance, studies on certain 6-bromoquinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines like MCF-7 and SW480, with mechanisms involving apoptosis induction. Similarly, other quinoline and pyrazoline derivatives have been investigated for their roles in cell cycle arrest and modulation of signaling pathways like PI3K/Akt/mTOR.

However, due to the precise structure-activity relationships that govern the biological effects of chemical compounds, these findings cannot be accurately extrapolated to "this compound". The specific arrangement of the bromo-substituent on the quinoline ring and the pyrazolyl group at the 4-position creates a unique chemical entity for which dedicated biological testing is required. Without direct experimental evidence for this exact molecule, a scientifically accurate report on its anticancer potential and mechanistic insights as per the requested outline cannot be generated.

Investigation of Cellular Mechanisms of Action

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity.

For the broader class of quinoline-pyrazole hybrids, several structural features have been identified as important for their biological activity. In the context of antimalarial research, modifications to both the quinoline and pyrazole rings can significantly impact potency. For example, the nature and position of substituents on the quinoline ring, such as the bromo group at the 6-position in the title compound, can influence factors like lipophilicity and electronic properties, which in turn affect cell permeability and target binding.

In a series of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, the combination of the two pharmacophores resulted in potent inhibitory effects against both chloroquine-sensitive and resistant strains of P. falciparum nih.gov. This suggests a synergistic or additive effect of the two heterocyclic systems.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antimalarial activity, the key pharmacophoric features of 4-aminoquinolines are well-documented and include the quinoline nitrogen, the 4-amino group, and the 7-chloro substituent.

For enzyme inhibition, the pharmacophoric requirements are highly specific to the target enzyme's active site. For DNA gyrase, the planar aromatic ring system of quinolones is crucial for intercalating with the DNA, while other substituents are involved in binding to the enzyme itself. For pyrazole-based inhibitors, the pyrazole ring and its substituents can interact with key amino acid residues in the enzyme's active site.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. ijpsjournal.com However, these methods often require harsh conditions, hazardous reagents, and can generate significant waste. nih.gov The future of synthesizing 6-bromo-4-(1H-pyrazol-4-yl)quinoline and its analogues lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.netzenodo.org

Future research should focus on the development of one-pot multicomponent reactions (MCRs), which offer atom economy, reduced reaction times, and operational simplicity. nih.gov For instance, a potential MCR for this compound could involve the condensation of a 4-bromoaniline (B143363) derivative, a pyrazole-containing building block, and a suitable three-carbon synthon under environmentally benign catalytic conditions. The use of magnetic nanoparticle catalysts, for example, could facilitate easy catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net

Moreover, exploring flow chemistry for the synthesis of this scaffold presents a promising avenue. mdpi.com Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, which are crucial for the industrial production of pharmaceutical intermediates. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis (e.g., Skraup) | Sustainable Synthesis (e.g., MCRs, Flow Chemistry) |

| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild (lower temperatures, benign catalysts) |

| Reagents | Often hazardous and used in stoichiometric amounts | Greener reagents, catalytic amounts |

| Solvents | Often toxic and volatile organic solvents | Environmentally friendly solvents (e.g., water, ethanol) or solvent-free conditions |

| Waste Generation | High | Low |

| Efficiency | Often multi-step with purification at each stage | Often one-pot, higher atom economy |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up |

Application of Advanced Spectroscopic and Computational Methods for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is paramount for its rational application. While standard spectroscopic techniques like NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights.

Future research could employ two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is particularly important for complex heterocyclic systems. Solid-state NMR could be utilized to study the compound's structure and intermolecular interactions in the solid phase. Furthermore, X-ray crystallography would provide definitive information on its three-dimensional structure and packing in the crystal lattice.

Computational chemistry offers a powerful tool to complement experimental data. Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. Molecular dynamics simulations can provide insights into its conformational flexibility and interactions with solvents or biological macromolecules. sciencepublishinggroup.com These computational studies can aid in understanding reaction mechanisms and in the rational design of new derivatives with tailored properties.

Exploration of Undiscovered Biological Targets and Pathways

The quinoline-pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net While the patent literature suggests the use of this compound as an intermediate in the synthesis of protein kinase inhibitors, its full biological potential remains largely unexplored.

Future research should involve broad-spectrum biological screening to identify novel cellular targets and pathways modulated by this compound. This could include assays for various enzyme families (e.g., other kinases, phosphatases, proteases), G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening using high-content imaging can also reveal unexpected biological activities and provide clues about the mechanism of action.

Given the known activities of related compounds, particular attention could be paid to its potential as an anticancer, anti-inflammatory, antibacterial, or antifungal agent. nih.govbohrium.com For instance, some quinoline-pyrazole derivatives have shown promising activity against various cancer cell lines and microbial strains. researchgate.netnih.gov

Rational Design of Highly Selective and Potent Analogues for Specific Biological Applications

Once a promising biological target is identified, the principles of rational drug design can be applied to develop analogues of this compound with enhanced potency and selectivity. mdpi.com Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Systematic modifications of the this compound scaffold can be explored. For example, the bromine atom at the 6-position can be replaced with other halogens or with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the quinoline ring. The pyrazole (B372694) ring also offers opportunities for modification, such as substitution at the N1-position or on the carbon atoms of the ring. These changes can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Computational docking studies can be employed to predict the binding modes of designed analogues within the active site of the target protein, allowing for the prioritization of compounds for synthesis. sciencepublishinggroup.com This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Table 2: Potential Modifications for Analogue Design

| Position | Parent Group | Potential Modifications | Rationale |

| Quinoline C6 | Bromo (-Br) | -F, -Cl, -I, -CH3, -OCH3, -CN, -CF3 | Modulate electronics, lipophilicity, and metabolic stability. |

| Pyrazole N1 | Hydrogen (-H) | Alkyl, Aryl, Substituted alkyl/aryl groups | Explore interactions with the target protein, improve pharmacokinetic properties. |

| Quinoline C4 | 1H-pyrazol-4-yl | Other isomeric pyrazoles, different five-membered heterocycles (e.g., triazole, imidazole) | Investigate the importance of the pyrazole scaffold and its specific attachment point. |

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic features of the quinoline-pyrazole scaffold also make it an attractive candidate for applications in materials science and supramolecular chemistry. Nitrogen heterocycles are known to be versatile building blocks for functional materials. openmedicinalchemistryjournal.commsesupplies.com

The ability of the pyrazole and quinoline nitrogen atoms to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the planar aromatic structure and the presence of hydrogen bond donors and acceptors in the molecule make it suitable for the construction of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The study of these interactions could lead to the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials. The fluorescence properties often observed in pyrazolo[3,4-b]quinolines suggest that this compound and its derivatives could also be explored as fluorescent sensors. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-bromo-4-(1H-pyrazol-4-yl)quinoline?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Bromination : Introduce bromine at the 6-position using reagents like or under controlled temperatures (e.g., 0–25°C).

- Pyrazole Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyrazole moiety. Pd catalysts (e.g., ) and ligands (e.g., XPhos) are critical for regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. How is this compound characterized structurally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques ensures accurate characterization:

Q. What biological activities are associated with quinoline-pyrazole hybrids?

- Methodological Answer : Quinoline derivatives exhibit broad bioactivity. For this compound:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays (e.g., IC against HeLa or MCF-7 cells) .

- Mechanistic Studies : Use molecular docking to predict interactions with targets like topoisomerase II .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Methodological Answer : Key variables to optimize include:

- Troubleshooting : Monitor reaction progress via TLC. If intermediates degrade, consider inert atmospheres (N/Ar).

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between NMR predictions and observed data may arise from tautomerism or impurities. Strategies:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) .

- 2D NMR (COSY, NOESY) : Assign ambiguous protons via correlations .

- X-ray Crystallography : Resolve tautomeric forms (e.g., pyrazole N-H vs. Br positioning) .

Q. What experimental designs are suitable for studying the compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against kinases or proteases using fluorescence-based substrates .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

- Resistance Profiling : Compare activity in drug-resistant vs. wild-type cell lines (e.g., cisplatin-resistant A549) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.